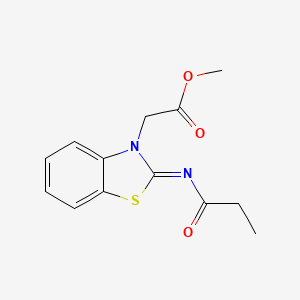

Methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiazole derivatives, which “Methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate” is a part of, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO. DMSO plays three vital roles: carbon source, solvent, and oxidant . A simple trituration method for the synthesis of 2-substituted benzothiazoles derived from N-protected amino acids and 2-aminothiophenol using molecular iodineWissenschaftliche Forschungsanwendungen

Green Chemistry and Synthesis

Benzothiazoles have been highlighted in green chemistry approaches, particularly in the synthesis of S-containing compounds using CO2 as a carbon source. The ionic liquid-catalyzed synthesis of benzothiazoles, employing acetate-based ionic liquids under mild conditions, exemplifies an environmentally friendly methodology for constructing C–S bonds. This process activates CO2 and hydrosilane to form benzothiazoles in high yields, showcasing an innovative metal-free and green route for their synthesis (Gao et al., 2015).

Antioxidant Activity

Research into benzothiazole derivatives has revealed their potential in mitigating oxidative stress. A study on new benzothiazole derivatives demonstrated significant antioxidant activity, highlighting their role in inactivating reactive chemical species. This property was particularly noted in the context of acetaminophen toxicity, where one of the compounds showed the ability to increase reduced glutathione content and decrease malondialdehyde levels, suggesting protective effects against oxidative damage (Cabrera-Pérez et al., 2016).

Anticancer Research

Benzothiazole compounds have been explored for their anticancer properties. For instance, the synthesis of benzimidazole-based Schiff base copper(II) complexes and their subsequent binding to DNA and cytotoxicity against cancer cell lines provide insights into potential anticancer mechanisms. These complexes bind to DNA through an intercalative mode, suggesting a pathway for their antiproliferative effects against various human cancer cell lines (Paul et al., 2015).

Antitumor Activities

The synthesis and investigation of 2-(4-acylaminophenyl)benzothiazoles have shed light on their selective antitumor activity, particularly against breast, ovarian, colon, and renal cell lines. This research underscores the importance of metabolic transformations, such as N-acetylation and oxidation, in the antitumor efficacy of these compounds, pointing towards a potentially novel mechanism of action for benzothiazole derivatives in cancer therapy (Chua et al., 1999).

Molecular Structures and Novel Compounds

Studies on benzothiazoles have also focused on their molecular structures and the synthesis of novel compounds. For example, the preparation and crystal structure analysis of acetate-bridged, cyclopalladated benzothiazole compounds have contributed to the understanding of their unique molecular configurations and potential applications in various fields of chemistry (O. and Steel, 1998).

Eigenschaften

IUPAC Name |

methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-3-11(16)14-13-15(8-12(17)18-2)9-6-4-5-7-10(9)19-13/h4-7H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPKQTBFPFRNBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N=C1N(C2=CC=CC=C2S1)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-propanoylimino-1,3-benzothiazol-3-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2877583.png)

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea](/img/structure/B2877586.png)

![5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2877590.png)

![1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B2877592.png)

![1-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2877593.png)

![6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide](/img/structure/B2877596.png)